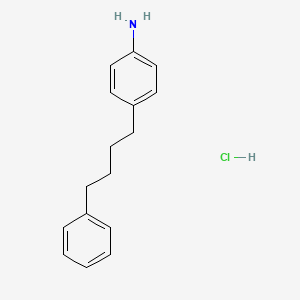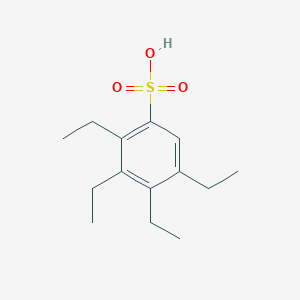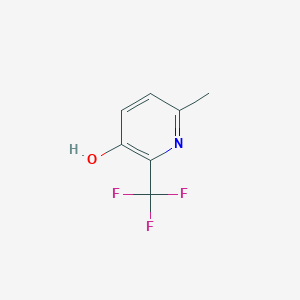![molecular formula C11H18BNO3 B13991954 [4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
[4-(3-Ethoxypropylamino)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Ethoxypropylamino)phenyl]boronic acid: is a boronic acid derivative that features a phenyl ring substituted with an ethoxypropylamino group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of [4-(3-Ethoxypropylamino)phenyl]boronic acid typically involves the following steps:
Formation of the Ethoxypropylamino Group: This can be achieved by reacting 4-bromoaniline with 3-ethoxypropylamine under suitable conditions to form the desired ethoxypropylamino group on the phenyl ring.
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: [4-(3-Ethoxypropylamino)phenyl]boronic acid can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology and Medicine:
Enzyme Inhibitors: Boronic acids are known to inhibit serine proteases and kinases, making them useful in the development of pharmaceuticals.
Boron Neutron Capture Therapy: Boronic acids are used in this cancer treatment method due to their ability to accumulate in tumor cells.
Industry:
Materials Science: Used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of [4-(3-Ethoxypropylamino)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition . The boronic acid group can interact with serine residues in the active sites of enzymes, leading to inhibition of enzyme activity .
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid derivative without the ethoxypropylamino group.
4-Ethoxycarbonylphenylboronic Acid: Contains an ethoxycarbonyl group instead of an ethoxypropylamino group.
4-Aminophenylboronic Acid Pinacol Ester: Features an amino group and a pinacol ester instead of the ethoxypropylamino group.
Uniqueness:
Propiedades
Fórmula molecular |
C11H18BNO3 |
|---|---|
Peso molecular |
223.08 g/mol |
Nombre IUPAC |
[4-(3-ethoxypropylamino)phenyl]boronic acid |
InChI |
InChI=1S/C11H18BNO3/c1-2-16-9-3-8-13-11-6-4-10(5-7-11)12(14)15/h4-7,13-15H,2-3,8-9H2,1H3 |
Clave InChI |
FNDZNSIKZPLQFK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)NCCCOCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)

![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)




![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)




